![molecular formula C₁₀H₁₁D₃FNO₃S B1146961 ent-Florfenicol Amine-d3 CAS No. 1217625-88-1](/img/no-structure.png)
ent-Florfenicol Amine-d3
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Overview
Description
“ent-Florfenicol Amine-d3” is the deuterium labeled Florfenicol amine . Florfenicol amine is a metabolite of Florfenicol . Florfenicol, a veterinary antibiotic, can be used in aquaculture to control susceptible bacterial diseases .
Synthesis Analysis
Florfenicol is a fluorinated derivative of thiamphenicol . It inhibits bacterial protein synthesis by binding to ribosome 50S and 70S subunits .Molecular Structure Analysis
The molecular formula of “ent-Florfenicol Amine-d3” is C10H11D3FNO3S . The molecular weight is 250.3 .Chemical Reactions Analysis
Florfenicol amine is a metabolite of Florfenicol . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical And Chemical Properties Analysis
The physical state of “ent-Florfenicol Amine-d3” is solid . It should be stored at 4° C . The melting point is between 153-155° C .Scientific Research Applications
Veterinary Medicine
Florfenicol is a synthetic analog of chloramphenicol, which is used mostly in livestock animals . Its potential as an alternative agent in companion animals is strong because of its beneficial properties, such as its extensive wide spectrum and relatively increased safety during administration compared to chloramphenicol .
Antibiotic Resistance Studies
The emergence of resistant strains can overcome the potential of Florfenicol. The distribution of florfenicol-resistant bacteria was investigated among multidrug-resistant (MDR) Enterobacterales isolated from diagnostic samples of companion animals in Greece . The results of this study indicate that the distribution of florfenicol-resistant MDR Enterobacterales in pets throughout the country is considerable (17.9%) and mainly attributed to the plasmid-mediated flo R gene .
Drug Delivery Systems
In a study, niosomes, spherical nanocarriers formed through non-ionic surfactant self-assembly, were used to enhance the therapeutic efficacy of the broad-spectrum antibiotic florfenicol . The niosomal capacity significantly reduced florfenicol minimum inhibitory concentration (MIC) against E. coli and S. aureus .
Pharmacokinetics
Pharmacokinetic profiles of free florfenicol and Florfenicol-loaded niosomes (FLNs) were assessed following oral administration of 30 mg florfenicol/kg body weight to healthy or E. coli–infected chickens . FLN exhibited a substantially higher maximum plasma concentration (Cmax) of florfenicol compared to free florfenicol .
Safety Profile
Lethal dose (LD) 50 values for both free florfenicol and FLN exceeded 5 g/kg of body weight, indicating a high safety profile .
Antibacterial Activity
Assessment of mortality protection in mice against lethal E. coli infections showed the significantly higher capability of FLN to improve the survival rate (75%) than free florfenicol (25%) .
Mechanism of Action
Target of Action
ent-Florfenicol Amine-d3 is a deuterium-labeled derivative of Florfenicol Amine . Florfenicol Amine is a metabolite of Florfenicol , a broad-spectrum antibiotic used in veterinary medicine . Florfenicol is a fluorinated synthetic analog of thiamphenicol . The primary targets of Florfenicol, and by extension ent-Florfenicol Amine-d3, are bacterial ribosomes .
Mode of Action
Florfenicol exerts its antibacterial effect by inhibiting protein synthesis at the prokaryotic ribosome . It is much less susceptible to bacterial deactivation due to the substitution of a hydroxyl group with fluorine . As a deuterium-labeled derivative, ent-Florfenicol Amine-d3 is expected to share this mode of action.
Biochemical Pathways
Florfenicol inhibits bacterial protein synthesis, which can disrupt various cellular functions and lead to bacterial death .
Pharmacokinetics
Studies on florfenicol, its parent compound, suggest that it is rapidly absorbed and slowly eliminated . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs , which could also apply to ent-Florfenicol Amine-d3.
Result of Action
The result of ent-Florfenicol Amine-d3’s action would be the inhibition of bacterial growth due to the disruption of protein synthesis . This makes it effective in controlling susceptible bacterial diseases in veterinary medicine .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of ent-Florfenicol Amine-d3 can be achieved through a multi-step process involving the conversion of starting materials to intermediates and finally to the target compound. The key steps involve the protection and deprotection of functional groups, as well as the use of reagents to introduce and modify specific chemical groups.", "Starting Materials": [ "Florfenicol", "Ammonium chloride-d3", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Acetic anhydride", "Sodium acetate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in Florfenicol with acetic anhydride and sodium acetate to form Florfenicol acetate", "Step 2: Reduction of Florfenicol acetate with ammonium chloride-d3 and sodium hydroxide to form ent-Florfenicol Amine-d3", "Step 3: Deprotection of the hydroxyl group in ent-Florfenicol Amine-d3 with hydrochloric acid and sodium bicarbonate to obtain the final product" ] } | |
CAS RN |
1217625-88-1 |
Molecular Formula |
C₁₀H₁₁D₃FNO₃S |
Molecular Weight |
250.3 |
synonyms |
(αS)-α-[(1R)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol-d3 ; |
Origin of Product |
United States |
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